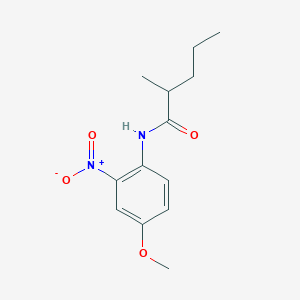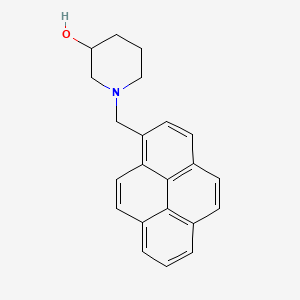
1-(1-pyrenylmethyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-pyrenylmethyl)-3-piperidinol, also known as Pyr-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Pyr-1 is a fluorescent probe that is commonly used in biochemical and physiological experiments to study the behavior of proteins and other biomolecules. In
科学研究应用
1-(1-pyrenylmethyl)-3-piperidinol is widely used in scientific research as a fluorescent probe to study the behavior of proteins and other biomolecules. It can be used to monitor protein-protein interactions, protein-ligand interactions, and enzyme activity. 1-(1-pyrenylmethyl)-3-piperidinol is also used to study the dynamics of lipid membranes and to monitor the intracellular localization of biomolecules.
作用机制
The mechanism of action of 1-(1-pyrenylmethyl)-3-piperidinol involves the formation of a covalent bond between the 1-(1-pyrenylmethyl)-3-piperidinol molecule and the target biomolecule. This covalent bond results in the fluorescence of 1-(1-pyrenylmethyl)-3-piperidinol, which can be detected using fluorescence spectroscopy. The fluorescence intensity of 1-(1-pyrenylmethyl)-3-piperidinol is proportional to the concentration of the target biomolecule.
Biochemical and Physiological Effects:
1-(1-pyrenylmethyl)-3-piperidinol has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes and has low toxicity. 1-(1-pyrenylmethyl)-3-piperidinol has been used in vivo to monitor the activity of enzymes and to study the dynamics of lipid membranes.
实验室实验的优点和局限性
One of the main advantages of 1-(1-pyrenylmethyl)-3-piperidinol is its high sensitivity and selectivity for target biomolecules. It can detect low concentrations of biomolecules and has minimal interference from other molecules in the sample. 1-(1-pyrenylmethyl)-3-piperidinol is also easy to use and can be applied to a wide range of experimental systems.
One limitation of 1-(1-pyrenylmethyl)-3-piperidinol is that it requires a covalent bond to form with the target biomolecule. This limits its use to biomolecules that contain specific functional groups that can react with 1-(1-pyrenylmethyl)-3-piperidinol. Additionally, 1-(1-pyrenylmethyl)-3-piperidinol is sensitive to environmental factors such as pH and temperature, which can affect its fluorescence properties.
未来方向
There are many potential future directions for 1-(1-pyrenylmethyl)-3-piperidinol research. One area of interest is the development of new synthesis methods that can improve the yield and purity of 1-(1-pyrenylmethyl)-3-piperidinol. Another area of interest is the modification of 1-(1-pyrenylmethyl)-3-piperidinol to improve its selectivity and sensitivity for specific biomolecules. Additionally, 1-(1-pyrenylmethyl)-3-piperidinol can be used in combination with other fluorescent probes to study complex biological systems.
合成方法
The synthesis of 1-(1-pyrenylmethyl)-3-piperidinol involves the reaction of 1-pyrenemethylamine with 3-piperidone under basic conditions. This reaction results in the formation of 1-(1-pyrenylmethyl)-3-piperidinol, which can then be purified using column chromatography. The purity of 1-(1-pyrenylmethyl)-3-piperidinol can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
1-(pyren-1-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-19-5-2-12-23(14-19)13-18-9-8-17-7-6-15-3-1-4-16-10-11-20(18)22(17)21(15)16/h1,3-4,6-11,19,24H,2,5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTFZZJYAPSZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4977100.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4977104.png)
![3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4977115.png)
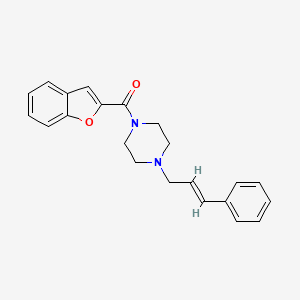
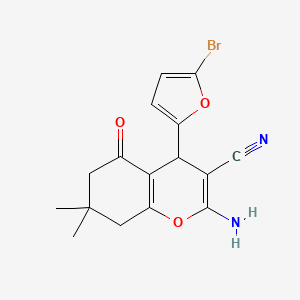
![3-(2-propyn-1-yl)-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4977129.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4977148.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B4977149.png)
![3'-{[(4-ethoxyphenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4977168.png)

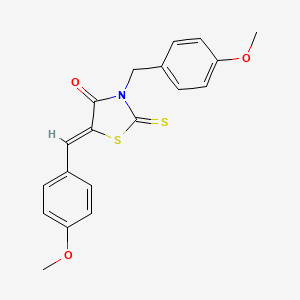
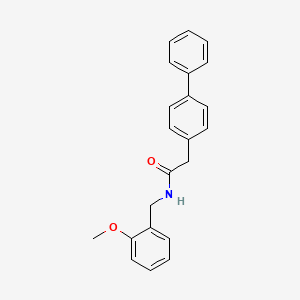
![N-(3-chlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanamide](/img/structure/B4977186.png)
